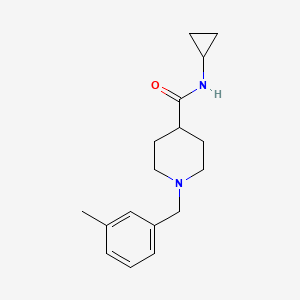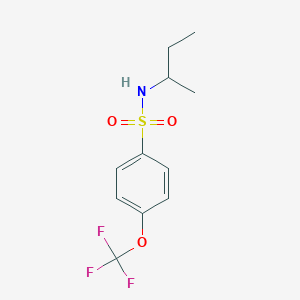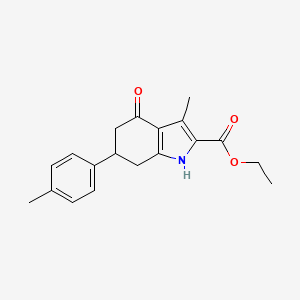![molecular formula C21H23N3O2 B4438127 N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4438127.png)
N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide
Descripción general
Descripción
N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide, also known as CEP-28122, is a small molecule inhibitor that has been widely studied for its potential in treating various diseases. This compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively investigated. In
Aplicaciones Científicas De Investigación
N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has been studied for its potential in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has been shown to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. Additionally, N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide inhibits the EGFR pathway by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, leading to a decrease in cell proliferation and survival. Additionally, N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway. Furthermore, N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide inhibits cell proliferation and survival by blocking the EGFR pathway. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has several advantages for lab experiments. It has a high potency and selectivity for the EGFR pathway, making it an effective inhibitor for cancer cells. Additionally, N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has been shown to have low toxicity in preclinical studies. However, there are some limitations to using N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide in lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, the synthesis of N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide can be complex and time-consuming.
Direcciones Futuras
There are several future directions for research on N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide. One area of interest is its potential in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide in vivo. Furthermore, the development of more efficient synthesis methods for N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide would be beneficial for future research. Finally, the potential of N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide as a therapeutic agent for other diseases such as autoimmune disorders should be explored.
Conclusion:
In conclusion, N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential in treating various diseases. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively investigated. While there are some limitations to using N-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide in lab experiments, its potential as a therapeutic agent for various diseases warrants further research.
Propiedades
IUPAC Name |
N-cyclooctyl-11-oxopyrido[2,1-b]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(22-16-8-4-2-1-3-5-9-16)15-12-13-19-23-18-11-7-6-10-17(18)21(26)24(19)14-15/h6-7,10-14,16H,1-5,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKOFPNORAKBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CN3C(=NC4=CC=CC=C4C3=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4438049.png)
![1-(2-ethoxyphenyl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4438050.png)
![(3S*,4S*)-1-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4438058.png)
![N-isopropyl-N-(2-methoxyethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4438064.png)
![3-isobutyl-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438071.png)
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B4438077.png)

![{4-[2-(benzyloxy)phenyl]pyridin-2-yl}methanol](/img/structure/B4438091.png)


![3-benzyl-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4438115.png)
![[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4438122.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4438136.png)